Methyl 2,6-dichlorobenzoate

Catalog No.
S776460
CAS No.
14920-87-7
M.F
C8H6Cl2O2
M. Wt
205.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2,6-dichlorobenzoate

CAS Number

14920-87-7

Product Name

Methyl 2,6-dichlorobenzoate

IUPAC Name

methyl 2,6-dichlorobenzoate

Molecular Formula

C8H6Cl2O2

Molecular Weight

205.03 g/mol

InChI

InChI=1S/C8H6Cl2O2/c1-12-8(11)7-5(9)3-2-4-6(7)10/h2-4H,1H3

InChI Key

HEYGSGDIWJDORA-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(C=CC=C1Cl)Cl

Canonical SMILES

COC(=O)C1=C(C=CC=C1Cl)Cl

Methyl 2,6-dichlorobenzoate (CAS 14920-87-7) is a highly stable, di-ortho-halogenated aromatic ester utilized primarily as a rigid building block in agrochemical and pharmaceutical synthesis[1]. Featuring two chlorine atoms flanking the ester moiety, the compound exhibits profound steric hindrance that dictates its physical and chemical behavior. In procurement and material selection, it is prioritized for its exceptional resistance to spontaneous hydrolysis and its controlled reactivity profile compared to highly moisture-sensitive acyl chlorides [2]. It serves as a critical precursor for complex benzamides, quinoline derivatives, and sterically demanding active pharmaceutical ingredients (APIs) where precise regiocontrol and structural rigidity are required.

Substituting methyl 2,6-dichlorobenzoate with generic analogs like methyl 2,4-dichlorobenzoate or unsubstituted methyl benzoate fundamentally alters reaction kinetics and downstream product stability [1]. The dual ortho-chlorine substitution creates a steric shield around the carbonyl carbon, drastically reducing its susceptibility to nucleophilic attack and unwanted hydrolysis under standard aqueous workup conditions. If a buyer substitutes this with a less hindered isomer, the resulting intermediate will exhibit premature reactivity, leading to poor yield in multi-step syntheses and a lack of the required conformational rigidity in the final active molecule. Furthermore, attempting to use the corresponding acyl chloride (2,6-dichlorobenzoyl chloride) as a direct substitute introduces severe moisture sensitivity, requiring stringent anhydrous handling that complicates scale-up and increases manufacturing overhead.

Superior Hydrolytic Stability for Scalable Storage and Handling

In industrial synthesis, the choice of acylating agent or precursor dictates handling requirements. While 2,6-dichlorobenzoyl chloride is highly reactive, it is extremely moisture-sensitive and rapidly hydrolyzes to 2,6-dichlorobenzoic acid upon exposure to ambient humidity. In contrast, methyl 2,6-dichlorobenzoate leverages the steric bulk of the two ortho-chlorine atoms combined with the ester linkage to resist spontaneous hydrolysis, remaining stable under standard atmospheric conditions [1]. This steric shielding slows down nucleophilic attack at the carbonyl center, allowing the ester to be stored long-term and processed in non-strictly anhydrous environments without significant degradation, often requiring extended reflux (e.g., 48 hours) with strong bases like DBU to force reactivity.

Evidence DimensionMoisture sensitivity and spontaneous hydrolysis rate
Target Compound DataStable under ambient atmospheric moisture; requires >48 hours of basic reflux for complete reaction.
Comparator Or Baseline2,6-dichlorobenzoyl chloride (rapidly hydrolyzes upon moisture exposure).
Quantified DifferenceShift from strict anhydrous handling requirements to standard ambient processability.
ConditionsAmbient storage and standard aqueous workup conditions.

Procurement teams can avoid the high logistical and infrastructure costs associated with shipping and handling highly corrosive, moisture-sensitive acyl chlorides by opting for the stable methyl ester.

Differentiated Adsorption and Regioselective Dechlorination

The electroreduction profile of methyl 2,6-dichlorobenzoate differs significantly from its less hindered isomers due to the steric clash between the ester group and the two ortho-chlorine atoms. Research on the preparative electroreduction of chlorinated methyl benzoates demonstrates that this steric hindrance impedes the adsorption of the substrate at the electrode surface [1]. Compared to methyl 2,4-dichlorobenzoate, the 2,6-isomer exhibits distinct activation energies for the π → σ transition during the cleavage of the C-Cl bond, achieving a 74% turnover at -1.50 V. This results in highly regioselective dechlorination pathways that are inaccessible when using generic mono-chloro or less hindered di-chloro analogs.

Evidence DimensionElectrode adsorption and activation energy for dechlorination
Target Compound Data74% turnover at -1.50 V with highly specific regioselectivity due to steric impedance.
Comparator Or BaselineMethyl 2,4-dichlorobenzoate (rapid adsorption, different reduction potentials and product mixtures).
Quantified DifferenceMeasurable shift in reduction potential and turnover efficiency driven by steric impedance.
ConditionsPreparative electroreduction in methanol/aqueous NaOH using a lead cathode.

For electrochemical synthesis and targeted dechlorination workflows, the unique steric profile of the 2,6-isomer guarantees specific regiocontrol that cannot be replicated by 2,4-substituted alternatives.

Controlled Reactivity in Multi-Step API Synthesis

Methyl 2,6-dichlorobenzoate is widely utilized in the synthesis of complex pharmaceutical intermediates, such as CRF receptor antagonists and quinoline-based H+-ATPase inhibitors [1]. In these multi-step pathways, the ester must survive initial synthetic steps without premature reaction. Patent literature highlights that methyl 2,6-dichlorobenzoate can be selectively coupled with specific amines to form sterically hindered benzamides. If an unhindered ester like methyl benzoate were used, the coupling would lack the necessary conformational restriction required for the biological activity of the final drug molecule, and the intermediate would be prone to off-target nucleophilic attacks.

Evidence DimensionSuitability for sterically hindered benzamide formation
Target Compound DataSuccessfully forms conformationally rigid 2,6-dichlorobenzamides under controlled conditions.
Comparator Or BaselineUnsubstituted methyl benzoate (lacks conformational rigidity and reacts indiscriminately).
Quantified DifferenceProvides essential retention of the 2,6-dichloro conformational lock in the final API.
ConditionsAmidation reactions in multi-step API synthesis.

Buyers sourcing intermediates for conformationally locked APIs must select the 2,6-dichloro substitution to ensure the final molecule achieves the required target-binding geometry.

Precursor for Agrochemical and Pharmaceutical Benzamides

Due to its controlled reactivity and high steric hindrance, methyl 2,6-dichlorobenzoate is the preferred starting material for synthesizing complex benzamide derivatives, including specific herbicides and active pharmaceutical ingredients like CRF receptor antagonists [1]. Its stability allows for robust multi-step synthetic routes without premature hydrolysis.

Regioselective Electrochemical Dechlorination Studies

In specialized electrochemical synthesis, the compound's unique electrode adsorption profile—driven by the di-ortho steric clash—makes it an ideal substrate for studying and executing highly regioselective dechlorination reactions [2]. It serves as a benchmark for understanding electron transfer in sterically congested aromatic systems.

Conformationally Rigid Building Block for Material Science

The rigid, non-planar geometry induced by the 2,6-dichloro substitution pattern is leveraged in material science to create specialized polymers and liquid crystals. The methyl ester provides a stable, processable handle for incorporating this rigid motif into larger macromolecular architectures, avoiding the handling issues of the corresponding acyl chloride[1].

XLogP3

2.8

Hydrogen Bond Acceptor Count

2

Exact Mass

203.9744848 g/mol

Monoisotopic Mass

203.9744848 g/mol

Heavy Atom Count

12

LogP

2.79 (LogP)

Dates

Last modified: 08-15-2023

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